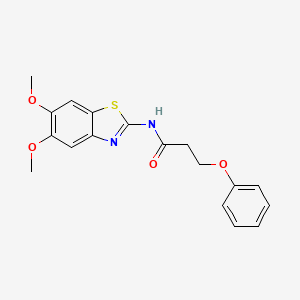

![molecular formula C18H14BrN3O B2993574 N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide CAS No. 2034393-72-9](/img/structure/B2993574.png)

N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

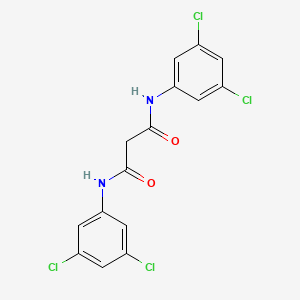

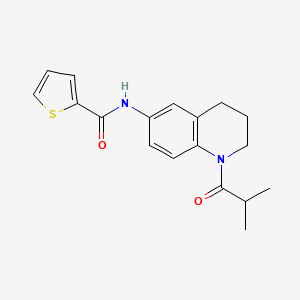

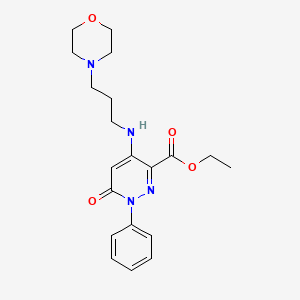

“N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide” is a complex organic compound. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry . The compound also contains a bromobenzamide group, which is a benzamide derivative with a bromine atom attached .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. For instance, the bipyridine moiety could be formed through a coupling reaction , and the bromobenzamide group could be synthesized through a bromination reaction .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the bipyridine and bromobenzamide moieties. Bipyridines are known to have a planar structure and can participate in π-π stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the bipyridine and bromobenzamide groups. For instance, the bromine atom in the bromobenzamide group could potentially undergo nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the bipyridine and bromobenzamide groups. For instance, it might exhibit strong absorbance in the UV-vis region due to the conjugated π-system in the bipyridine moiety .

Applications De Recherche Scientifique

Crystal Engineering and Design

Research in crystal engineering has explored the interaction of various molecular components, including those related to N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide, to design novel crystal structures. Molecular tapes mediated by hydrogen and halogen bonds, involving pyridine derivatives and bromobenzamide, have been studied for their potential in crystal design. These studies reveal that carboxylic acid⋯pyridine and iodo⋯nitro heterosynthons can be exploited simultaneously for crystal design, highlighting the structural insulation and interaction patterns in these domains (Saha, Nangia, & Jaskólski, 2005).

Antibacterial Agent Design and Co-crystal Formation

In the development of antibacterial agents, the formation of molecular complexes with pyridyl bases and benzamide derivatives, including structures related to this compound, has been investigated. These studies focus on the synthesis of solvates and salts, providing insights into the structural analysis and thermochemical properties. The findings suggest pathways for enhancing the properties of antibacterial agents through co-crystal and solvate formation, offering novel approaches to drug design (Vangala, Chow, & Tan, 2013).

Antinociceptive and Antimicrobial Activities

The synthesis of new amide derivatives of pyrazoles, closely related to this compound, has been explored for potential antinociceptive and antimicrobial activities. These studies involve the preparation of benzamide derivatives and their evaluation through hotplate and tail-immersion tests, demonstrating significant antinociceptive activity. The research highlights the therapeutic potential of these compounds, although their antimicrobial activity was found to be weak (Koçyiğit-Kaymakçıoğlu et al., 2008).

Environmental Sensing and Remediation

Studies on coordination polymers involving bipyridine and benzamide derivatives have shown their application in environmental sensing, specifically for detecting hazardous substances like nitrobenzene and dichromate anions. This research outlines the synthesis of fluorescent sensors that can selectively detect environmental contaminants, demonstrating the utility of bipyridine-based compounds in monitoring and addressing environmental challenges (Kan & Wen, 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

2-bromo-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3O/c19-16-6-2-1-5-15(16)18(23)22-12-14-4-3-9-21-17(14)13-7-10-20-11-8-13/h1-11H,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZDFCGLXWZJND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

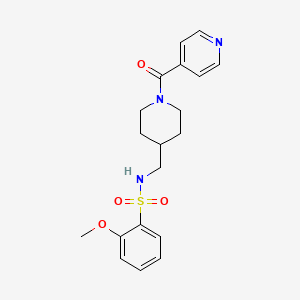

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2993493.png)

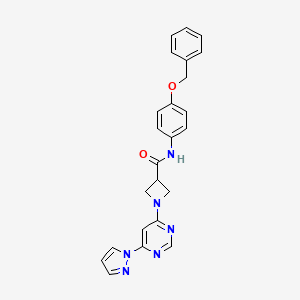

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2993500.png)

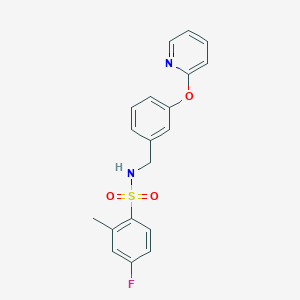

![N-(4-bromophenyl)-2-(2-(3,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2993504.png)

![1-(Oxolan-2-ylmethyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea](/img/structure/B2993510.png)